molecular formula C26H32N2O4 B12140494 (4E)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-5-phenylpyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12140494
M. Wt: 436.5 g/mol
InChI Key: JELLMTWPGBFQKR-ZNTNEXAZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, a hydroxy group, a benzoyl group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group, such as a halide.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Final Assembly: The final assembly of the compound involves coupling the various fragments under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The ester linkage in the propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: This compound can be used in the synthesis of advanced polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with negatively charged sites on proteins, while the hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other compounds that have a pyrrolone ring, such as:

Uniqueness

The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the hydroxy and benzoyl groups provide sites for further chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-17(2)32-21-13-12-20(16-18(21)3)24(29)22-23(19-10-7-6-8-11-19)28(26(31)25(22)30)15-9-14-27(4)5/h6-8,10-13,16-17,23,29H,9,14-15H2,1-5H3/b24-22+

InChI Key

JELLMTWPGBFQKR-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)OC(C)C

Origin of Product

United States

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